1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Overview
Description
1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, characterized by the presence of a fluorine atom and a piperazine ring, contributes to its potent antibacterial properties.
Preparation Methods
The synthesis of 1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves several key steps:
Starting Materials: The synthesis begins with the preparation of the quinolone core, which is typically derived from anthranilic acid derivatives.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides.
Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The antibacterial activity of 1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
1-ETHYL-6-FLUORO-7-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can be compared with other fluoroquinolones such as norfloxacin, ciprofloxacin, and ofloxacin . While all these compounds share a similar quinolone core, the presence of different substituents, such as the sulfonyl group in this compound, can significantly affect their antibacterial activity and spectrum .
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
- Moxifloxacin
Each of these compounds has unique properties that make them suitable for different clinical applications.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S/c1-3-25-14-18(23(29)30)22(28)17-12-19(24)21(13-20(17)25)26-8-10-27(11-9-26)33(31,32)16-6-4-15(2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCCTDLDXXYFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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